3,5-Difluoro-4-isopropoxybenzaldehyde
Overview
Description
“3,5-Difluoro-4-isopropoxybenzaldehyde” is a chemical compound with the molecular formula C10H10F2O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C10H10F2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3
. This indicates that the molecule consists of a benzene ring with two fluorine atoms and an isopropoxy group attached to it, along with a formyl group. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 200.18 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Applications of Aromatic Aldehydes
Facile Synthesis and Antioxidant Evaluation of Isoxazolone Derivatives : This study outlines the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones using a multi-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. The methodology employed highlights the significance of aromatic aldehydes in synthesizing heterocycles with potential biological and medicinal properties (Laroum et al., 2019).
Catalytic Oxidation of Lignins into Aromatic Aldehydes : This review discusses the catalytic oxidation of lignins into vanillin and syringaldehyde, showcasing the importance of aromatic aldehydes in the valorization of lignin, a major plant biomass component. The study emphasizes the influence of various factors on the yield of these aldehydes, indicating the broader applicability of such processes in producing valuable chemicals from renewable resources (Tarabanko & Tarabanko, 2017).
Hydroxymethylfurfural and its Derivatives in Adhesives : Explores the potential of hydroxymethylfurfural (HMF) and its derivatives as key renewable reactants in adhesive systems. The study assesses technological performance in various applications, including wood-based materials and composites. This underscores the versatility of aromatic aldehydes and their derivatives in developing sustainable materials (Thoma et al., 2020).
Analytical Methods for Determining Antioxidant Activity : Discusses critical tests used to determine the antioxidant activity of compounds, including those based on the transfer of a hydrogen atom and one electron. This review highlights the importance of aromatic aldehydes in studying antioxidant activities and developing methodologies for assessing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
3,5-difluoro-4-propan-2-yloxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGBFCNZBDWSQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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